molecular formula C13H22O5 B11996446 Dibutyl 3-oxopentanedioate CAS No. 42599-01-9

Dibutyl 3-oxopentanedioate

Cat. No.: B11996446
CAS No.: 42599-01-9
M. Wt: 258.31 g/mol
InChI Key: SAPPVGOXJLSDHG-UHFFFAOYSA-N
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Description

. It is an organic compound with interesting properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of Dibutyl 3-oxopentanedioate involves esterification of 3-oxopentanedioic acid (also known as acetylacetone) with butanol. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:

3-oxo-pentanedioic acid+ButanolDibutyl 3-oxopentanedioate+Water\text{3-oxo-pentanedioic acid} + \text{Butanol} \rightarrow \text{this compound} + \text{Water} 3-oxo-pentanedioic acid+Butanol→Dibutyl 3-oxopentanedioate+Water

Industrial Production:: Industrial production methods may vary, but the above synthetic route is commonly employed.

Chemical Reactions Analysis

Dibutyl 3-oxopentanedioate can undergo various reactions:

    Hydrolysis: Under basic conditions, it hydrolyzes back to 3-oxopentanedioic acid and butanol.

    Esterification: It can react with other alcohols to form different esters.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common reagents include strong acids or bases, reducing agents, and nucleophiles. The major products depend on the specific reaction conditions.

Scientific Research Applications

Dibutyl 3-oxopentanedioate finds applications in:

    Organic Synthesis: As a versatile building block for more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Polymer Chemistry: For modifying polymer properties.

    Flavor and Fragrance Industry: As a component in perfumes and flavorings.

Mechanism of Action

The exact mechanism of action for Dibutyl 3-oxopentanedioate depends on its specific application. It may act as a prodrug, releasing the active compound upon hydrolysis. Molecular targets and pathways vary based on its use.

Comparison with Similar Compounds

Dibutyl 3-oxopentanedioate is structurally related to other esters and ketones. its uniqueness lies in its specific combination of functional groups and applications.

Properties

CAS No.

42599-01-9

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

dibutyl 3-oxopentanedioate

InChI

InChI=1S/C13H22O5/c1-3-5-7-17-12(15)9-11(14)10-13(16)18-8-6-4-2/h3-10H2,1-2H3

InChI Key

SAPPVGOXJLSDHG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(=O)CC(=O)OCCCC

Origin of Product

United States

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